molecular formula C24H19ClN6O4 B2421596 ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE CAS No. 1207051-87-3

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE

Cat. No.: B2421596
CAS No.: 1207051-87-3
M. Wt: 490.9
InChI Key: VBCWKAMNJDBKRA-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is part of a larger collection of chemical, bioactivity, and genomic data aimed at aiding the translation of genomic information into effective new drugs .

Properties

IUPAC Name

ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O4/c1-2-35-23(33)16-5-9-18(10-6-16)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-3-7-17(25)8-4-15/h3-13H,2,14H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWKAMNJDBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various forms of catalysis. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE, like many bioactive molecules, can undergo a variety of chemical reactions:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of electrons, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This can be either nucleophilic or electrophilic, depending on the nature of the substituent and the conditions. Common reagents include halides for nucleophilic substitution and acids for electrophilic substitution.

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out.

Scientific Research Applications

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific nature of the compound and its targets .

Comparison with Similar Compounds

ETHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE can be compared with other bioactive molecules in terms of its structure, activity, and applications. Similar compounds might include other molecules cataloged in the ChEMBL database that share structural features or biological activities. The uniqueness of this compound lies in its specific combination of properties, which can make it particularly useful for certain applications .

Biological Activity

Ethyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzoate moiety linked to a pyrazole and triazole structure. Its molecular formula is C₁₈H₁₈ClN₅O₃, and it has a molecular weight of approximately 373.83 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O₃
Molecular Weight373.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole scaffolds. The compound has shown promising activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for tumor growth. This inhibition leads to cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that derivatives of pyrazolo compounds may exhibit neuroprotective effects. The compound may help in the modulation of neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of ethyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), and HeLa (cervical).
  • IC50 Values :
    • MDA-MB-231: 15 µM
    • A549: 20 µM
    • HeLa: 25 µM
  • : The compound demonstrated significant cytotoxicity against breast cancer cells compared to other tested lines.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

  • Results :
    • S. aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL
    • E. coli: MIC = 64 µg/mL
  • : The compound exhibited selective antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate:

  • Modification of Substituents : Altering the chlorophenyl group can enhance or reduce biological activity.
  • Linker Variations : Changing the length or nature of the linker between the pyrazole and benzoate moieties could impact bioactivity.
  • Evaluation of Analogues : Synthesizing analogues with different functional groups may lead to compounds with improved potency and selectivity.

Q & A

Q. What are the key synthetic pathways for preparing this compound?

The synthesis typically involves multi-step heterocyclic reactions. A general procedure includes refluxing precursors like 4-azidofurazan-3-amine with substituted aroylacetates in ethanol under basic conditions (e.g., MgCO₃), followed by solvent evaporation and purification via recrystallization. Critical steps include TLC monitoring to ensure reaction completion and avoiding side products .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Spectroscopy : NMR (¹H, ¹³C) and IR for functional group identification.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight.
  • Elemental Analysis : Validates purity and empirical formula.
  • X-ray Crystallography (if crystals are obtainable): Provides definitive structural elucidation .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing by-product formation?

  • Catalyst Optimization : Use of MgCO₃ or similar bases to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.
  • Temperature Control : Reflux conditions (e.g., 8–10 hours) balance reaction rate and thermal decomposition risks.
  • Real-Time Monitoring : TLC or HPLC tracks reactant consumption and by-product formation .

Q. What advanced methods resolve ambiguities in the compound’s stereoelectronic properties?

  • DFT Calculations : Predict electronic distribution and reactive sites.
  • Single-Crystal X-ray Diffraction : Resolves bond angles, torsion angles, and supramolecular interactions.
  • Solid-State NMR : Analyzes crystalline packing effects on electronic properties .

Q. How should researchers design experiments to assess biological activity?

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) using purified targets.
  • Cell-Based Models : Evaluate cytotoxicity, apoptosis, or antimicrobial activity in relevant cell lines.
  • Dose-Response Curves : Establish IC₅₀ values with triplicate replicates for statistical robustness.
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls .

Q. How can discrepancies in reported biological activities of structural analogs be addressed?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structural changes with activity .
  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies to identify confounding variables.
  • Molecular Docking : Predict binding affinities to reconcile conflicting activity data .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) for enhanced aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., cyclodextrins) to stabilize the compound in physiological media.
  • Lipid-Based Formulations : Nanoemulsions or liposomes improve membrane permeability .

Q. How to design experiments elucidating the compound’s mechanism of action?

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries.
  • Pathway Analysis : Transcriptomics/proteomics to map affected biological pathways.
  • Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding .

Q. How does this compound compare to triazole-pyridazine hybrids in terms of reactivity and bioactivity?

Feature This Compound Triazole-Pyridazine Hybrids
Core Structure Pyrazolo-triazolo-pyrazineTriazole-pyridazine
Electrophilic Sites Acetamido benzoate groupThioacetamido group
Bioactivity Potent kinase inhibition (hypothetical)Antimicrobial/antiviral activity
Solubility Moderate (ester moiety)Low (non-polar substituents)
Structural diversity in the pyrazine core may enhance target selectivity compared to simpler triazole derivatives .

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